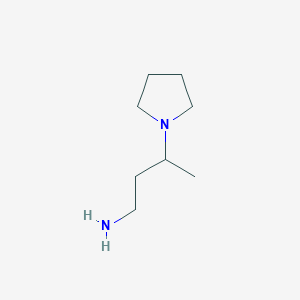

Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate

概要

説明

The compound "Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate" is a chemically synthesized molecule that appears to be related to a family of compounds with various biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors to achieve the desired molecular structure. For example, the synthesis of new esters derived from 4-amino-5-chloro-2-methoxybenzoic acid involved the substitution of the piperidine ring with various groups to yield potent 5-HT4 receptor agonists . Similarly, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid was achieved through methylation, thiocyanation, ethylation, and oxidation steps . These methods suggest that the synthesis of "Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate" would also require careful planning of the synthetic route to introduce the correct functional groups at the appropriate positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography and molecular modeling. For instance, the X-ray crystal structures of certain 5-HT4 receptor agonists were determined, revealing a cis folded conformation of the ethyl chain and specific orientations of nitrogen lone pairs . Additionally, the structure of a cocrystal involving 2-amino-5-chloropyridine was elucidated, showing the importance of hydrogen bonding interactions in stabilizing the crystal structure . These findings suggest that "Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate" would also exhibit a complex three-dimensional structure with specific conformational characteristics that could be crucial for its biological activity.

Chemical Reactions Analysis

The chemical reactivity of similar compounds is influenced by their functional groups and molecular structure. For example, the presence of an ester function was found to be advantageous for the activity of certain compounds at 5-HT4 receptors compared to their amidic derivatives . Moreover, the reactivity of 5-hydroxy-3-mercapto-4-methoxybenzoic acid as an affinity-labeling reagent for catechol O-methyltransferase was shown to depend on the presence of a reducing agent . These insights imply that "Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate" could participate in specific chemical reactions based on its ester group and other substituents, potentially leading to its use as a reagent or inhibitor in biochemical assays.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate" have been studied using various spectroscopic techniques. The FTIR, FT-Raman, UV, and NMR spectroscopic analyses of 4-amino-5-chloro-2-methoxybenzoic acid provided insights into its vibrational frequencies, electronic properties, and nuclear magnetic resonance chemical shifts . These properties are essential for understanding the behavior of the compound in different environments and can be used to predict solubility, stability, and interaction with other molecules. The compound's spectroscopic data would be crucial for its identification and quality control in a laboratory setting.

科学的研究の応用

Conformational Analysis

One of the research areas involves the study of conformational structures in related compounds. For instance, studies have shown that certain ortho-substituted diphenyl ethers, which are structurally related, adopt specific conformations such as the "H-inside" or "methoxy-inside" conformation. These findings provide insight into the structural behavior of similar compounds (Chandler, Smith, & Moir, 1964).

Synthesis of Intermediates

Another significant area is the synthesis of chemical intermediates. The compound has been used as a starting material or intermediate in the synthesis of various compounds. For example, its derivatives have been used in the synthesis of amisulpride intermediates and other medicinal compounds (Wang Yu, 2008).

Potential in Tubulin Inhibition

Research has indicated the potential of similar compounds in inhibiting tubulin, a protein essential for cell division. This activity suggests its use in developing antiproliferative agents targeting cancer cells (Romagnoli et al., 2008).

Antimicrobial and Antitumor Activities

Studies on compounds structurally related to Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate have demonstrated antimicrobial and antitumor activities. This area of research is crucial for developing new therapeutic agents (Xia et al., 2011).

Synthesis of Pharmaceutical Agents

The compound and its derivatives have been pivotal in synthesizing pharmaceutical agents. For example, it has been used in synthesizing metoclopramide, a medication used for treating nausea and gastrointestinal disorders (Murakami et al., 1971).

Exploration in Material Science

Finally, research has been conducted on the application of similar compounds in material science, such as in the doping of polyaniline, a conducting polymer. This application is essential for developing advanced materials with specific electrical properties (Amarnath & Palaniappan, 2005).

将来の方向性

The future directions of “Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate” are not explicitly mentioned in the search results. Given its role as an intermediate in the synthesis of pharmaceutical compounds , it’s likely that future research could involve exploring its potential uses in the synthesis of new drugs or improving existing synthesis methods.

特性

IUPAC Name |

methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO4/c1-16-10-7-9(14)8(12(15)17-2)6-11(10)18-5-3-4-13/h6-7H,3-5,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBSMYNVNCVFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)OC)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629921 | |

| Record name | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

380844-26-8 | |

| Record name | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)